Leucic acid, L-

Catalog No.
S532835
CAS No.
13748-90-8
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leucic acid, L-

CAS Number

13748-90-8

Product Name

Leucic acid, L-

IUPAC Name

(2S)-2-hydroxy-4-methylpentanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1

InChI Key

LVRFTAZAXQPQHI-YFKPBYRVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Leucic acid, L-; EINECS 237-329-6;

Canonical SMILES

CC(C)CC(C(=O)O)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)O

The exact mass of the compound L-Leucic acid is 132.0786 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152493. It belongs to the ontological category of 2-hydroxy-4-methylvaleric acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid or L-HICA, is a chiral alpha-hydroxy acid (AHA) analog of the branched-chain amino acid L-leucine . Characterized by the replacement of the alpha-amino group with a hydroxyl group, this compound serves as a critical chiral building block in asymmetric organic synthesis and a potent antimicrobial agent . For procurement professionals and synthetic chemists, its primary value lies in its high enantiomeric purity (>99% ee) and its ability to introduce ester linkages into peptide backbones, forming depsipeptides . Furthermore, its excellent aqueous solubility and established safety profile make it a highly processable precursor for both pharmaceutical manufacturing and advanced biological formulations .

Substituting L-leucic acid with its racemic counterpart (DL-leucic acid) or its amino acid analog (L-leucine) fundamentally compromises both synthetic yield and application efficacy . In the synthesis of macrocyclic depsipeptides, such as cryptophycin-based tubulin inhibitors, the strict (S)-stereochemistry is non-negotiable; using a racemate introduces diastereomeric impurities that drastically reduce the biological activity of the final active pharmaceutical ingredient (API) and necessitate costly, low-yield chiral separations . Furthermore, substituting L-leucic acid with L-leucine replaces the critical ester-forming hydroxyl group with an amine, resulting in standard amide bonds rather than the desired depsipeptide linkages, thereby altering the proteolytic stability and structural conformation of the target molecule.

Stereochemical Fidelity in Macrocyclic Depsipeptide Synthesis

In the synthesis of complex pharmaceutical intermediates like cryptophycins, the stereocenter of the precursor dictates the conformation of the final macrocycle . Utilizing L-leucic acid (>99% ee) ensures the correct (S)-configuration is integrated into the depsipeptide backbone. Conversely, using the cheaper DL-leucic acid racemate caps the theoretical yield of the correct diastereomer at 50% and requires extensive chromatographic separation .

Evidence DimensionYield of target (S)-configured diastereomer
Target Compound Data~100% stereochemical integration of the (S)-configuration
Comparator Or BaselineDL-Leucic Acid (Maximum 50% theoretical yield of target diastereomer)
Quantified Difference>50% absolute increase in stereochemically correct intermediate yield
ConditionsSolid-phase or solution-phase depsipeptide synthesis

Procurement of the enantiomerically pure L-form is mandatory to avoid catastrophic yield losses and purification bottlenecks in chiral API manufacturing.

Aqueous Solubility and Stock Solution Processability

The substitution of the amino group in L-leucine with a hydroxyl group in L-leucic acid significantly alters the molecule's hydration profile . L-leucic acid demonstrates an aqueous solubility of approximately 100 mg/mL (756.66 mM), whereas L-leucine is limited to roughly 22 mg/mL at room temperature . This enhanced solubility allows for the preparation of highly concentrated stock solutions without the need for aggressive heating, sonication, or the addition of organic co-solvents.

Evidence DimensionMaximum aqueous solubility at room temperature
Target Compound Data~100 mg/mL (756.66 mM)
Comparator Or BaselineL-Leucine (~22 mg/mL)
Quantified Difference~4.5-fold higher maximum aqueous solubility
ConditionsIn vitro stock solution preparation in H2O

High aqueous solubility streamlines downstream formulation workflows and ensures consistent dosing in biological assays and liquid media.

Antimicrobial Penetration and Efficacy in Complex Matrices

L-Leucic acid (evaluated clinically as HICA) exhibits potent antimicrobial properties, particularly in penetrating complex biological matrices such as dentinal tubules [1]. In ex vivo models evaluating bacterial growth inhibition (e.g., E. faecalis) in deep dentin, HICA paste inhibited >90% of bacterial growth. In contrast, the standard clinical baseline, Calcium Hydroxide (Ca(OH)2), only achieved 59–76% inhibition [1]. This difference is statistically significant (p=0.008) and highlights HICA's penetrative and bactericidal action.

Evidence DimensionBacterial growth inhibition in deep dentin
Target Compound Data>90% bacterial growth inhibition
Comparator Or BaselineCalcium Hydroxide (Ca(OH)2) (59–76% inhibition)
Quantified Difference>14–31% absolute increase in bacterial inhibition (p=0.008)
ConditionsEx vivo human dental root canal model (E. faecalis infection)

Justifies the selection of L-leucic acid over traditional calcium-based medicaments for advanced antimicrobial formulations requiring deep tissue penetration.

Backbone Engineering: Ester vs. Amide Linkage Formation

For materials scientists and peptide chemists, the primary functional difference between L-leucic acid and L-leucine is the reactive alpha-group . L-leucic acid possesses an alpha-hydroxyl group, which forms ester bonds during coupling reactions, whereas L-leucine forms standard amide bonds. The strategic insertion of an ester bond (creating a depsipeptide) increases the flexibility of the polymer backbone and can significantly alter the molecule's susceptibility to proteolytic degradation compared to a pure peptide chain.

Evidence DimensionCoupling bond formed
Target Compound DataForms ester bonds (depsipeptide linkage)
Comparator Or BaselineL-Leucine (Forms amide bonds / standard peptide linkage)
Quantified DifferenceComplete shift from amide to ester linkage, eliminating a hydrogen bond donor
ConditionsPeptide/Depsipeptide solid-phase synthesis

Essential for the design of biodegradable polymers and enzymatically stable macrocyclic drugs where backbone modification is required.

Synthesis of Macrocyclic Depsipeptides (e.g., Cryptophycins)

Due to its strict (S)-stereochemistry and ester-forming hydroxyl group, L-leucic acid is the premier chiral building block for synthesizing cryptophycin analogs and other macrocyclic tubulin inhibitors. It ensures high stereochemical fidelity and eliminates the need for complex chiral resolution steps that plague racemic precursors .

Advanced Endodontic and Antimicrobial Medicaments

Leveraging its demonstrated ability to penetrate deep dentinal tubules and inhibit E. faecalis growth (>90% inhibition), L-leucic acid is highly suited for formulating next-generation intracanal medicaments and topical antimicrobial pastes, outperforming traditional calcium hydroxide baselines [1].

Biodegradable Polymer and Biomaterial Engineering

The ability of L-leucic acid to introduce ester linkages into peptide backbones makes it an ideal precursor for developing biodegradable polyesters and depsipeptide-based biomaterials. Its high aqueous solubility simplifies the formulation and processing of these materials in environmentally benign solvents .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.078644241 Da

Monoisotopic Mass

132.078644241 Da

Heavy Atom Count

9

Appearance

Solid powder

Melting Point

78 - 80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6B33FPI2OZ

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13748-90-8

Wikipedia

L-leucic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

General Manufacturing Information

Pentanoic acid, 2-hydroxy-4-methyl-, (2S)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Lee HS, Phat C, Choi SU, Lee C. Synergistic effect of a novel cyclic pentadepsipeptide, neoN-methylsansalvamide, and paclitaxel on human multidrug resistance cancer cell lines. Anticancer Drugs. 2013 Jun;24(5):455-60. doi: 10.1097/CAD.0b013e32835f060d. PubMed PMID: 23411682.
2: Lee HS, Lee C. Structural analysis of a new cytotoxic demethylated analogue of neo-N-methylsansalvamide with a different peptide sequence produced by Fusarium solani isolated from potato. J Agric Food Chem. 2012 May 2;60(17):4342-7. doi: 10.1021/jf205217v. Epub 2012 Apr 18. PubMed PMID: 22502643.
3: Chiou AJ, Ong GT, Wang KT, Chiou SH, Wu SH. Conformational study of two linear hexapeptides by two-dimensional NMR and computer-simulated modeling: implication for peptide cyclization in solution. Biochem Biophys Res Commun. 1996 Feb 15;219(2):572-9. PubMed PMID: 8605029.
4: Otsuka H, Floss HG. Steric course of the rhodium-catalyzed decarbonylation of chiral 4-methyl-[1-3H,2-2H1]pentanal. Z Naturforsch C. 1987 Apr;42(4):449-54. PubMed PMID: 2955591.

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